molecular formula C22H30O6 B1679730 Prostratin CAS No. 60857-08-1

Prostratin

Cat. No. B1679730
CAS RN: 60857-08-1
M. Wt: 390.5 g/mol
InChI Key: BOJKFRKNLSCGHY-HXGSDTCMSA-N
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Description

Prostratin is a protein kinase C activator found in the bark of the mamala tree of Samoa, Homalanthus nutans . It was originally isolated and identified as a new phorbol ester from species of the genus Pimelea in Australia . The antiviral activity of Prostratin was discovered during research on the traditional knowledge of Samoan healers in Falealupo village .


Synthesis Analysis

A series of designed prostratin analogs have been synthesized and their activity relevant to induction of HIV expression has been studied . These analogs are up to 100-fold more potent than the preclinical lead (prostratin) in binding to cell-free PKC, and in inducing HIV expression .


Molecular Structure Analysis

The molecular structure of Prostratin is complex. It contains four rings designated as A, B, C, and D . Ring A is trans linked to the 7-membered ring B while Ring C is a 6 membered and is cis linked to the cyclopentane ring D .


Chemical Reactions Analysis

Prostratin exhibits potent antiviral activity against different strains of HIV-1 (subtypes B and D), a clinical HIV isolate (L1), HIV-2 (ROD and EHO) and SIV (MAC 251) with EC 50-values ranging from 0.02–0.09 μg/ml .


Physical And Chemical Properties Analysis

Prostratin has a chemical formula of C22H30O6 and a molar mass of 390.47 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Methods and Procedures : Prostratin works by down-regulating HIV-1 cellular receptors through the activation of the protein kinase C (PKC) pathway, which reduces HIV-1 latency .

Results and Outcomes : While the detailed quantitative data or statistical analyses are not available in the provided resources, the potential of Prostratin in HIV treatment has been recognized in the scientific community .

Methods and Procedures : As a modulator of protein kinase C, Prostratin does not induce tumors like other phorbol esters. Instead, it has shown tumor suppressing activity .

Results and Outcomes : While specific results or outcomes are not provided in the available resources, the potential of Prostratin in treating Alzheimer’s disease has been recognized .

Results and Outcomes : While specific results or outcomes are not provided in the available resources, the potential of Prostratin in treating cancers with K-Ras mutations has been recognized .

Results and Outcomes : While specific results or outcomes are not provided in the available resources, the potential of Prostratin in treating neurological diseases has been recognized .

Results and Outcomes : While specific results or outcomes are not provided in the available resources, the potential of Prostratin in enhancing immunotherapy for various cancers has been recognized .

Future Directions

Prostratin is of interest because of its unique ability to activate latent viral reservoirs, while preventing healthy cells from infection, as well as its discovery through ethnobotany . Future research directions include the development of more potent agents and related tunable analogs to facilitate research and preclinical advancement of this strategy for HIV/AIDS eradication .

properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-11-6-16-20(26,18(11)25)9-14(10-23)7-15-17-19(4,5)21(17,28-13(3)24)8-12(2)22(15,16)27/h6-7,12,15-17,23,26-27H,8-10H2,1-5H3/t12-,15+,16-,17-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKFRKNLSCGHY-HXGSDTCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostratin

CAS RN

60857-08-1
Record name Prostratin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60857-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PROSTRATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KO94U6DIQ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,180
Citations
M Hezareh - Drug news & perspectives, 2005 - europepmc.org
… Prostratin represents a distinct subclass of protein kinase C activators, since unlike other phorbol esters it does not induce tumor formation. Prostratin … promotion of prostratin coupled …
Number of citations: 54 europepmc.org
S Reuse, M Calao, K Kabeya, A Guiguen, JS Gatot… - PloS one, 2009 - journals.plos.org
… µmol/Kg intragastric dose of prostratin with plasma concentrations … nutans (a source of prostratin) have already been used by … that a combination of prostratin+VPA or prostratin+SAHA …
Number of citations: 276 journals.plos.org
SA Williams, LF Chen, H Kwon, D Fenard… - Journal of Biological …, 2004 - ASBMB
… prostratin induces RelA binding. Analysis of potential upstream signal transducers demonstrates that prostratin … a particularly prominent role in the prostratin response. These findings …
Number of citations: 392 www.jbc.org
G Abbas Miana, M Riaz… - Mini reviews in …, 2015 - ingentaconnect.com
… Prostratin and its derivatives are exemplified in this context … prostratin as potential therapeutic and underlying molecular mechanisms by which it accomplishes these activities. Prostratin […
Number of citations: 40 www.ingentaconnect.com
J Kulkosky, DM Culnan, J Roman… - Blood, The Journal …, 2001 - ashpublications.org
… Prostratin is a unique phorbol ester that stimulates protein kinase C activity but is nontumor promoting. Remarkably, prostratin … Prostratin's lack of tumor promotion, coupled with its ability …
Number of citations: 420 ashpublications.org
YD Korin, DG Brooks, S Brown, A Korotzer… - Journal of …, 2002 - Am Soc Microbiol
… To further understand the mechanism by which prostratin stimulates T cells, we investigated the stimulatory effect of prostratin in conjunction with the effect of anti-CD28 stimulation. As …
Number of citations: 277 journals.asm.org
PA Wender, JM Kee, JM Warrington - Science, 2008 - science.org
Although antiretroviral therapies have been effective in decreasing active viral loads in AIDS patients, the persistence of latent viral reservoirs prevents eradication of the virus. Prostratin …
Number of citations: 238 www.science.org
RJ Gulakowski, JB McMahon, RW Buckheit Jr… - Antiviral research, 1997 - Elsevier
… of prostratin in CEM-SS cells acutely infected with HIV-1 RF were reversed by bryostatin-1, a PKC agonist. Prostratin … We conclude that prostratin inhibits HIV cytopathicity and replication …
Number of citations: 136 www.sciencedirect.com
EJ Beans, D Fournogerakis… - Proceedings of the …, 2013 - National Acad Sciences
… Prostratin is a preclinical candidate that induces HIV … Here, we report the synthesis of a series of designed prostratin … more potent than the preclinical lead (prostratin) in binding to cell-…
Number of citations: 156 www.pnas.org
M Bourjot, L Delang, VH Nguyen, J Neyts… - Journal of natural …, 2012 - ACS Publications
… closely related to those of well-known tigliane diterpenoids such as prostratin (2), phorbol (3), 12-… Whereas prostratin inhibited CHIKV replication with a moderate EC 50 of 2.6 μM and a …
Number of citations: 123 pubs.acs.org

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